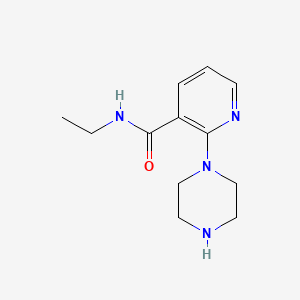

N-Ethyl-2-(1-piperazinyl)nicotinamide

Description

Contextualization within the Broader Landscape of Nicotinamide (B372718) Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺). These coenzymes are vital for numerous cellular processes, including energy metabolism, redox reactions, and the regulation of gene expression. google.com Consequently, derivatives of nicotinamide have been a fertile ground for the development of therapeutic agents.

Historically, the therapeutic potential of nicotinamide derivatives was recognized in the mid-20th century with the discovery of the anti-tuberculosis activity of isoniazid, an isonicotinic acid hydrazide. chemicalbook.com This discovery spurred further investigation into the pharmacological properties of related compounds. In contemporary research, nicotinamide derivatives are being explored for a wide array of therapeutic applications, including their potential as anti-inflammatory, neuroprotective, antibacterial, and antioxidant agents. nist.gov For instance, certain nicotinamide derivatives have been synthesized and evaluated for their anti-angiogenic effects, with some showing significant inhibition of vascular endothelial growth factor (VEGF)-mediated signaling, a key process in cancer progression. fishersci.ie The structural backbone of nicotinamide provides a versatile scaffold that can be chemically modified to interact with a variety of biological targets.

Significance of the Piperazine (B1678402) Moiety in Drug Discovery and Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov The presence of a piperazine moiety can confer several advantageous properties to a drug candidate.

The two nitrogen atoms of the piperazine ring can be functionalized, allowing for the introduction of various substituents that can modulate the compound's pharmacological profile. nih.gov This versatility enables chemists to fine-tune properties such as solubility, lipophilicity, and target-binding affinity. The basic nature of the piperazine nitrogens can also improve the pharmacokinetic properties of a molecule, such as its absorption and distribution in the body. nih.gov

The piperazine ring is a key component in a wide range of approved drugs with diverse therapeutic applications, including anticancer agents, antipsychotics, antivirals, and antifungals. nih.govchemicalbook.com For example, the anticancer drug imatinib (B729) contains a piperazine moiety that is crucial for its activity. nih.gov The ability of the piperazine ring to participate in various biological interactions has made it a valuable tool for medicinal chemists in the design of new therapeutic agents. nih.gov

Historical and Current Research Trajectories for N-Ethyl-2-(1-piperazinyl)nicotinamide and its Analogs

While research specifically focused on this compound as a standalone agent is not extensively documented in publicly available literature, its structural components have been integrated into more complex molecules with significant biological activity. A notable area of investigation involves the incorporation of the N-ethyl-piperazinyl-amide moiety into the structure of natural products, such as oleanonic and ursonic acids, to create novel derivatives with potential anticancer properties.

A study published in 2020 described the synthesis of a series of hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of these pentacyclic triterpenoids. nih.gov These novel compounds were evaluated for their cytotoxic potential against a panel of 60 human cancer cell lines. The research found that some of these derivatives exhibited potent anticancer activity, with GI50 (50% growth inhibition) values reaching the nanomolar range in certain cell lines. nih.gov

Further investigation into the mechanism of action revealed that the most active compounds induced apoptotic cell death in cancer cells. nih.gov This was evidenced by morphological changes in the cell nuclei and alterations in the expression of key apoptosis-regulating genes. Specifically, the compounds led to an upregulation of the pro-apoptotic Bak gene and a downregulation of the pro-survival Bcl-XL and Bcl-2 genes. nih.gov Molecular docking studies suggested that these compounds might directly inhibit the anti-apoptotic protein Bcl-XL. nih.gov

This line of research highlights a promising trajectory for the use of the this compound scaffold in the development of new anticancer agents. The findings suggest that this chemical entity can serve as a valuable building block for creating complex molecules with potent and specific biological activities.

Below is a data table summarizing the basic chemical information for this compound.

| Property | Value | Source |

| Chemical Name | This compound | chemicalbook.comfishersci.iechemicalbook.com |

| Synonyms | N-Ethyl-2-(1-piperazino)nicotinamide | chemicalbook.comchemicalbook.com |

| CAS Number | 902836-16-2 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C12H18N4O | chemicalbook.com |

| Molecular Weight | 234.3 g/mol | chemicalbook.com |

Additionally, a closely related analog, Ethyl 2-(piperazin-1-yl)nicotinate, has been identified as a significant building block in medicinal chemistry. Its synthesis and applications are summarized in the table below.

| Compound | Synthesis Methods | Reported Research Applications |

| Ethyl 2-(piperazin-1-yl)nicotinate | Esterification of nicotinic acid followed by nucleophilic substitution with piperazine. | Building block for pharmaceutical compounds, particularly for neurological disorders. Studied for potential antimicrobial and anticancer properties. |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-piperazin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-2-14-12(17)10-4-3-5-15-11(10)16-8-6-13-7-9-16/h3-5,13H,2,6-9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFVWJXFJQURPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(N=CC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701242482 | |

| Record name | N-Ethyl-2-(1-piperazinyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-16-2 | |

| Record name | N-Ethyl-2-(1-piperazinyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-(1-piperazinyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action and Pharmacological Targets of N Ethyl 2 1 Piperazinyl Nicotinamide and Its Analogs

Enzymatic Modulation Profiles

The interaction of N-Ethyl-2-(1-piperazinyl)nicotinamide and its analogs with various enzyme systems is a key aspect of its pharmacological profile. These interactions range from the activation of metabolic enzymes to the inhibition of protein-modifying enzymes.

Sirtuin Activation, with Specific Emphasis on SIRT1

The activation of Sirtuin 1 (SIRT1) by this compound analogs is primarily an indirect mechanism. SIRT1 is a member of the sirtuin family of proteins, which are NAD+-dependent deacetylases. nih.gov The activity of SIRT1 is therefore intrinsically linked to the intracellular availability of its substrate, Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). nih.gov

Compounds like SBI-797812, which are structurally related to this compound, function as activators of Nicotinamide Phosphoribosyltransferase (NAMPT). nih.govnmn.com NAMPT is the rate-limiting enzyme in the principal NAD+ salvage pathway in mammalian cells, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). nmn.comnih.gov NMN is then converted to NAD+. nmn.com By activating NAMPT, these compounds boost the intracellular production of NMN and subsequently increase the levels of NAD+. nih.govnmn.com

This elevation in the NAD+ pool increases the substrate available for SIRT1, thereby enhancing its deacetylase activity. nih.gov While nicotinamide itself can act as a feedback inhibitor of SIRT1, its rapid conversion to NAD+ via the salvage pathway can lead to a net stimulation of SIRT1 activity within cells. nih.gov The activation of SIRT1 is therefore a downstream consequence of the primary action of these compounds on NAMPT. nih.gov

Kinase Activity Modulation

Based on the available scientific literature, there is currently no direct evidence to suggest that this compound or its close analog, the NAMPT activator SBI-797812, directly modulates the activity of protein kinases. Research has primarily focused on its role in NAD+ metabolism.

Nicotinamide Phosphoribosyltransferase (NAMPT) Activation and Allosteric Regulation

A primary and well-documented mechanism of action for analogs of this compound is the activation of Nicotinamide Phosphoribosyltransferase (NAMPT). nih.govnmn.com The compound SBI-797812, identified through high-throughput screening, serves as a key example of this class of small-molecule NAMPT activators. nih.gov

The activation is achieved through an allosteric mechanism. nih.gov X-ray crystallography studies have revealed that these activators bind to an allosteric site within the NAMPT enzyme, near the active site channel. nih.gov This binding does not compete with the substrates but instead induces conformational changes that enhance the enzyme's catalytic efficiency, effectively turning NAMPT into a "super catalyst". nih.gov

The specific effects of this allosteric modulation include:

Shifting Reaction Equilibrium : The binding of the activator shifts the NAMPT reaction equilibrium towards the formation of its product, nicotinamide mononucleotide (NMN). nih.gov

Increased ATP Affinity : It enhances NAMPT's affinity for its co-substrate, ATP. nih.gov

Stabilization of Phosphorylated Intermediate : The activator stabilizes the phosphorylated state of NAMPT at Histidine 247. nih.gov

Blunting Feedback Inhibition : It mitigates the natural feedback inhibition of NAMPT that is caused by its downstream product, NAD+. nih.gov

Treatment of cultured cells with these activators leads to a measurable increase in intracellular NMN and NAD+ levels. nih.gov Furthermore, administration to mice has been shown to elevate NAD+ levels in the liver. nih.gov

| Mechanism | Description | Reference |

|---|---|---|

| Binding Site | Binds to an allosteric site at one end of the active site channel. | nih.gov |

| Reaction Equilibrium | Shifts the equilibrium towards the formation of NMN. | nih.gov |

| Substrate Affinity | Increases the enzyme's affinity for ATP. | nih.gov |

| Feedback Inhibition | Reduces feedback inhibition by the end-product, NAD+. | nih.gov |

| Cellular Outcome | Increases intracellular levels of NMN and NAD+. | nih.govnmn.com |

Inhibition of Transglutaminase Enzymes

Transglutaminase 2 (TG2) is an enzyme that catalyzes the formation of isopeptide bonds between proteins. nih.gov While various inhibitors of TG2 have been developed and studied for therapeutic potential in conditions like celiac disease, there is no specific evidence in the reviewed literature indicating that this compound or its NAMPT-activating analogs act as inhibitors of transglutaminase enzymes. nih.govmdpi.comnih.gov The primary mechanism of these compounds is centered on NAD+ biology. nih.gov

Neurotransmitter System Interactions

The piperazine (B1678402) moiety is a common structural feature in many compounds that interact with neurotransmitter systems, particularly serotonin receptors.

Modulation of Serotonin (5-HT) Receptors (e.g., 5-HT1A Subtype)

The arylpiperazine structure is a well-established pharmacophore for ligands of the serotonin 5-HT1A receptor. nih.gov Many compounds containing a piperazine ring linked to an aromatic system exhibit affinity for this receptor subtype, acting as either agonists or antagonists. nih.govnih.gov

While the specific compound this compound has not been extensively characterized in the provided literature as a 5-HT1A modulator, its structural components—a piperazine ring linked to a pyridine (nicotinamide) system—suggest a potential for interaction. Research into series of related arylpiperazine compounds has led to the discovery of potent 5-HT1A receptor antagonists. nih.gov These studies demonstrate that modifications to the arylpiperazine structure can significantly modulate activity at serotonin receptors. nih.govnih.gov However, specific binding affinity data (e.g., Ki values) and functional activity profiles (agonist vs. antagonist) for this compound itself are not detailed in the available search results.

Dopamine Receptor Binding and Activity

The piperazine ring, particularly when part of an N-arylpiperazine structure, is a well-established pharmacophore for dopamine D2 and D3 receptor ligands. nih.gov Structure-activity relationship (SAR) studies on various classes of piperazine derivatives reveal that modifications to the aryl group, the linker, and the terminal moiety significantly influence binding affinity and functional activity (antagonism, partial agonism, or agonism). scispace.com Compounds featuring a piperazine-substituted pyridinecarboxamide scaffold, such as this compound and its analogs, are recognized for their diverse pharmacological potential, with dopamine receptors being key targets. nih.gov

While specific binding data for this compound is not extensively detailed in the reviewed literature, the activity of related analogs underscores the importance of this chemical class. For instance, N-phenylpiperazine benzamide analogs can achieve high, nanomolar affinity for the D3 receptor and exhibit substantial selectivity over the D2 subtype. wikipedia.org This selectivity is often attributed to the ability of the terminal moiety to interact with a secondary binding site unique to the D3 receptor, leading to a "bitopic" binding mode. wikipedia.org

The nature of the substituents on the piperazine and nicotinamide portions of the molecule dictates the interaction with the receptor. The basic nitrogen in the piperazine ring is a critical anchor point, forming a salt bridge with a conserved aspartate residue (Asp114) in the orthosteric binding site of D2-like receptors. nih.gov The remainder of the molecule explores the surrounding pocket, and minor structural changes can switch a compound from a full antagonist to a partial agonist. scispace.com The table below illustrates the binding affinities of representative piperazine-based analogs at human D2 and D3 dopamine receptors, highlighting the impact of structural modifications.

| Compound Class | Example Analog | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | D3 vs D2 Selectivity |

|---|---|---|---|---|

| N-Phenylpiperazine | Analog 3a | 7522 | 1413 | 5.3x |

| 4-Thiophene-3-yl-benzamide N-phenylpiperazine | Analog 6a | 2560 | 1.4 | ~1828x |

| 4-Thiazolyl-4-ylbenzamide N-phenylpiperazine | Analog 7a | 1820 | 2.5 | ~728x |

| 1-aryl-4-(arylpyridylmethyl)piperazine | SLV313 (4e) | 2.6 | Not Reported | N/A |

This table presents representative data for different classes of piperazine analogs to illustrate structure-activity relationships. Data compiled from multiple sources. scispace.comwikipedia.org Ki = inhibition constant; a lower value indicates higher binding affinity.

Indirect Involvement with the GABAergic System

Direct binding of this compound to GABA receptors has not been established. However, compelling evidence suggests that the nicotinamide moiety of the molecule can indirectly modulate the GABAergic system through its role in fundamental cellular metabolism.

Nicotinamide is a primary precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions. Studies have shown that administration of nicotinamide can alter GABAergic neurotransmission. In a model of diabetic encephalopathy, nicotinamide treatment helped normalize the elevated uptake and release of GABA from cerebral cortex synaptosomes, an effect proposed to be mediated by changes in NAD+ levels.

Furthermore, nicotinamide has been shown to influence the development and maturation of GABAergic neurons. In stem cell cultures, the application of nicotinamide promotes the conversion of pluripotent cells into mature GABAergic neurons. It enhances neurite outgrowth and accelerates the maturation of these inhibitory neurons. This suggests that by influencing the metabolic state and differentiation pathways of neurons, nicotinamide-containing compounds could support the health and function of GABAergic circuits. Another related compound, N-nicotinoyl-GABA, which combines a niacin precursor with GABA, was designed specifically to increase GABA levels in the brain, further illustrating the functional link between these two systems.

Antagonism of Muscarinic Acetylcholine Receptors (e.g., M4 Subtype)

Information regarding the direct interaction of this compound or its close analogs with muscarinic acetylcholine receptors is not available in the reviewed scientific literature.

Involvement in Cellular Metabolic and Signaling Pathways

Contributions to Nicotinamide Adenine Dinucleotide (NAD+) Salvage Pathways

This compound, by virtue of its chemical structure, is intrinsically linked to the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway. This pathway is the primary mechanism in mammalian cells for regenerating NAD+ from its breakdown product, nicotinamide (NAM). NAD+ is an essential coenzyme for hundreds of redox reactions and a substrate for critical signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).

The rate-limiting step in this pathway is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide and 5'-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). As a nicotinamide derivative, this compound can potentially serve as a precursor or modulator within this pathway.

Interestingly, structural modifications can significantly impact a molecule's interaction with NAMPT. Research on NAMPT inhibitors has shown that replacing a piperidine ring with a piperazine ring—a key feature of this compound—can lead to a dramatic loss of inhibitory activity. This is reportedly due to electronic repulsion between a nitrogen atom in the piperazine ring and a histidine residue (His191) within the enzyme's binding tunnel. This finding suggests that while the nicotinamide head is crucial for recognition, the piperazine tail may modulate the efficiency of interaction with NAMPT, influencing its potential as either a substrate or an inhibitor.

Interplay with Mitochondrial Energy Metabolism

The contribution of this compound to NAD+ pools directly impacts mitochondrial energy metabolism. NAD+, along with its reduced form NADH, is central to cellular respiration. The NAD+/NADH ratio is a critical determinant of mitochondrial function, influencing the flux of substrates through the tricarboxylic acid (TCA) cycle and the efficiency of the electron transport chain (ETC) in producing adenosine triphosphate (ATP).

By serving as a precursor for NAD+, nicotinamide and its analogs can bolster mitochondrial performance. Studies have shown that supplementing cells with NAD+ precursors can:

Restore ATP levels: Nicotinamide treatment can protect against the depletion of ATP following cellular stress, such as ischemia, by maintaining the necessary NAD+ pool for respiration.

Improve Mitochondrial Respiration: Increasing NAD+ availability can enhance the oxygen consumption rate (OCR) in mitochondria, reversing deficits associated with disease models.

Maintain Mitochondrial Biogenesis: Through the activation of NAD+-dependent sirtuins like SIRT1, nicotinamide can promote mitochondrial biogenesis, ensuring the cell has a healthy and functional mitochondrial network.

Therefore, by influencing the cellular NAD+ supply, nicotinamide-based compounds are key modulators of the bioenergetic status of the cell.

Mechanisms Pertaining to Reactive Oxygen Species (ROS) Management

The metabolic influence of this compound extends to the management of cellular oxidative stress. Mitochondria are a primary source of reactive oxygen species (ROS), which are natural byproducts of the electron transport chain. While ROS play roles in signaling, their overproduction leads to oxidative stress, damaging lipids, proteins, and DNA.

Nicotinamide and other NAD+ precursors exert protective effects against oxidative stress through several mechanisms:

Suppression of ROS Generation: By improving mitochondrial efficiency and quality, nicotinamide treatment can lead to a decrease in mitochondrial ROS production.

Activation of Antioxidant Defenses: Nicotinamide can increase the expression of key antioxidant enzymes. This effect can be mediated through the NAD+-dependent deacetylase SIRT3, which activates the transcription factor FOXO3A to drive the expression of enzymes like superoxide dismutase 2 (SOD2) and catalase.

Providing NADPH for Antioxidant Systems: NAD+ can be converted to NADP+, which in its reduced form (NADPH) is the essential reducing equivalent for the glutathione reductase system, a primary cellular antioxidant defense mechanism.

Studies have demonstrated that NAD+ precursors can protect various cell types from oxidative damage, indicating that by supporting NAD+ homeostasis, these compounds enhance the cell's intrinsic capacity to manage and neutralize harmful ROS.

Influence on DNA Repair Processes

The nicotinamide component of this compound is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for the activity of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a key enzyme in the detection and repair of DNA single-strand breaks. nih.govmdpi.com When DNA damage occurs, PARP-1 is activated and utilizes NAD+ to synthesize poly(ADP-ribose) chains, which in turn recruit other DNA repair proteins to the site of damage. nih.gov

The concentration of nicotinamide can modulate this process. Low concentrations of nicotinamide (less than 3 mM) have been shown to increase DNA repair synthesis in repair-proficient cells. nih.govbohrium.com Conversely, high concentrations of nicotinamide may inhibit PARP-1, leading to decreased repair synthesis. nih.govnih.gov Analogs of nicotinamide, such as 3-aminobenzamide, are also known inhibitors of PARP-1. nih.gov

While direct studies on this compound are limited, the presence of the piperazine moiety is significant in other PARP inhibitors like Olaparib. mdpi.com In Olaparib, the piperazine group enhances water solubility and oral bioavailability, factors that are crucial for a drug's efficacy. mdpi.com This suggests that the piperazine ring in this compound could similarly influence its pharmacokinetic properties and its ability to interact with enzymes involved in DNA repair. The structural similarity of the nicotinamide head to the core of NAD+ suggests a potential interaction with the nicotinamide-binding pocket of enzymes like PARP. mdpi.com

Regulation of Cell Cycle Progression and Apoptosis

N-Ethyl-piperazinyl amides, a class to which this compound belongs, have demonstrated significant effects on the regulation of apoptosis. nih.govnih.gov In a study involving novel N-ethyl-piperazinyl amides of oleanonic and ursonic acids, these compounds were found to induce apoptotic cell death. nih.govnih.gov The mechanism of action involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.govnih.gov

Specifically, treatment with these N-ethyl-piperazinyl amides led to an upregulation of the pro-apoptotic Bak gene and a concurrent downregulation of the anti-apoptotic Bcl-XL and Bcl-2 genes. nih.govnih.gov This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death. nih.govnih.gov DAPI staining of cells treated with these compounds revealed nuclear condensation and morphological changes characteristic of apoptosis. nih.govnih.gov

Furthermore, piperazine derivatives have been shown to potently induce caspase-dependent apoptosis in cancer cells through the inhibition of multiple signaling pathways, including the PI3K/AKT pathway. researchgate.nete-century.us In some contexts, nicotinamide itself has been observed to affect cell cycle progression. For instance, in combination with valproate, nicotinamide enhanced the expression of the p21 gene in a human glioblastoma cell line, leading to an inhibitory effect on cell growth and proliferation. bmmj.org β-Nicotinamide mononucleotide, a NAD+ precursor, has been shown to alleviate hydrogen peroxide-induced cell cycle arrest and apoptosis in ovarian granulosa cells, partly by decreasing the expression of p53 and increasing Cdk1 expression. mdpi.com

Table 1: Effect of N-Ethyl-Piperazinyl Amide Analogs on Apoptotic Gene Expression

| Gene | Regulation | Implication |

|---|---|---|

| Bak | Upregulation | Promotes apoptosis |

| Bcl-XL | Downregulation | Inhibits cell survival |

| Bcl-2 | Downregulation | Inhibits cell survival |

Impact on Glutathione Metabolism

The piperazine-nicotinamide structure and its analogs have been shown to interact with key components of the glutathione metabolism system. Glutathione (GSH) is a critical antioxidant that protects cells from oxidative stress and is involved in the detoxification of xenobiotics. rsc.org

Certain piperazine derivatives have been identified as inhibitors of glutathione S-transferase (GST), a family of enzymes that catalyze the conjugation of glutathione to various electrophilic compounds. nih.gov Inhibition of GST can disrupt the detoxification process and increase cellular sensitivity to oxidative stress. nih.gov Additionally, some N-thiazolyl piperazine-1-carboxamides have been found to react unexpectedly with glutathione. rsc.org

A study on pentathiepins featuring a piperazine-nicotinamide backbone revealed their potent inhibitory activity against glutathione peroxidase 1 (GPx1). nih.gov GPx1 is a crucial enzyme that reduces hydrogen peroxide and organic hydroperoxides, playing a significant role in protecting cells from oxidative damage. nih.gov The inhibition of GPx1 by these compounds suggests a mechanism by which they can induce oxidative stress. nih.gov Furthermore, some piperazine-containing nitric oxide prodrugs are activated through a reaction with glutathione, a process that can be catalyzed by GST. nih.gov

Table 2: Interaction of Piperazine-Nicotinamide Analogs with Glutathione System Components

| Compound Class | Target Enzyme/Molecule | Observed Effect |

|---|---|---|

| Piperazine derivatives | Glutathione S-transferase (GST) | Inhibition |

| N-thiazolyl piperazine-1-carboxamides | Glutathione (GSH) | Covalent reaction |

| Pentathiepins with piperazine-nicotinamide | Glutathione peroxidase 1 (GPx1) | Inhibition |

| Piperazine-containing NO prodrugs | Glutathione (GSH) / GST | Reaction/Activation |

Purinergic System Modulations

The purinergic system, which includes receptors activated by extracellular nucleotides like ATP, is a significant target for pharmacological intervention. nih.gov The piperazine scaffold, a core component of this compound, is a structural feature in known antagonists of purinergic receptors. nih.gov

Specifically, piperazine-based compounds have been designed and synthesized as antagonists for the P2X4 receptor, a ligand-gated ion channel activated by ATP. nih.gov The P2X4 receptor is implicated in processes such as neuroinflammation and chronic pain. nih.gov The structure-activity relationship studies of these piperazine-based antagonists provide insights into how modifications of the piperazine ring and its substituents can influence potency and selectivity for purinergic receptors. nih.gov

While direct evidence of this compound modulating purinergic signaling is not yet established, the presence of the piperazine moiety suggests a potential for such activity. The modulation of purinergic receptors, such as the P2Y1 receptor, can have significant effects on neuronal activity and other physiological processes. nih.gov The development of ligands for these receptors is an active area of research, and the piperazine-nicotinamide framework could serve as a template for designing novel modulators of the purinergic system.

Structure Activity Relationship Sar and Advanced Computational Investigations

Identification of Key Structural Determinants for Biological Efficacy

The piperazine (B1678402) ring is a frequently utilized scaffold in medicinal chemistry, valued for its ability to serve as a versatile linker and for its physicochemical properties that can optimize pharmacokinetics. nih.govmdpi.com It is considered a "privileged scaffold" due to its capacity to interact with multiple biological targets with high affinity. mdpi.com The two nitrogen atoms within the six-membered ring are key to its function, influencing properties such as basicity, hydrophilicity, and the potential for hydrogen bonding. nih.gov

The substitution pattern on the piperazine nitrogen atoms is a critical determinant of biological activity. For instance, the conversion of a piperidine to a piperazine ring in one series of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors resulted in a 50-fold decrease in inhibitory activity. nih.gov This was attributed to unfavorable electronic repulsion between a piperazine nitrogen and a histidine residue (His191) in the enzyme's binding tunnel. nih.gov Conversely, N-arylpiperazine motifs are integral to compounds showing significant activity against Mycobacterium tuberculosis. mdpi.com The nature of the substituent dictates the interaction with the target protein; in the case of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, a positively charged piperazine ring is positioned in a solvent-exposed region where it interacts with specific amino acids, contributing to selectivity. nih.gov Furthermore, the protonation state of the piperazine nitrogen at physiological pH, which is influenced by its substituents, is crucial for binding to targets like sigma receptors. nih.gov

| Structural Modification | Observed Effect | Example Context / Target | Reference |

|---|---|---|---|

| Piperidine to Piperazine Ring | 50-fold decrease in inhibitory activity | NAMPT Inhibitors | nih.gov |

| Introduction of N-Aryl Group | Significant activity against M. tuberculosis | Antimycobacterial Agents | mdpi.com |

| Positively Charged Ring | Interaction with Asp104, contributing to selectivity | CDK4/6 Inhibitors | nih.gov |

| Protonation State at Physiological pH | Crucial for binding affinity | Sigma Receptors (S1R) | nih.gov |

The nicotinamide moiety, a derivative of vitamin B3, is not merely a passive component but an active participant in molecular recognition, primarily through its capacity for hydrogen bonding. mdpi.com The amide group of the nicotinamide can act as a critical pharmacophore, forming essential hydrogen bonds with amino acid residues in the active site of target proteins. semanticscholar.org For example, in a series of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, the amide linkage of the pyridine arm forms two crucial hydrogen bonds with the backbone of residues Asp1044 and Glu883. semanticscholar.org

Modifying this moiety can drastically alter biological outcomes. Studies comparing nicotinic acid, nicotinamide, and nicotinonitrile derivatives have shown significant differences in vasorelaxant and antioxidant activities, with the parent nicotinic acid analog often demonstrating the highest potency. mdpi.com In silico investigations of 1-piperazine indole hybrids also suggested that incorporating nicotinic acid was more advantageous for certain biological activities than the corresponding nicotinic amide. nih.gov The orientation and electronic properties of the pyridine ring itself can also influence the conformation of the entire molecule, thereby affecting its interaction with enzymatic targets. nih.gov

Steric effects are also a major consideration. The size of the N-alkyl group can impose steric hindrance that influences molecular conformation and reactivity. mdpi.com In one study, increasing the size of the N-alkyl group from methyl to larger, branched groups like isopropyl effectively prevented an undesirable cyclization reaction, thereby facilitating the desired chemical rearrangement in high yield. mdpi.com The N-ethyl group in N-Ethyl-2-(1-piperazinyl)nicotinamide represents a balance between a small, flexible substituent like methyl and larger, more sterically demanding groups, which can be optimized to achieve desired ligand-target interactions.

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when bound to a macromolecular target. For derivatives containing the this compound scaffold, docking studies have provided critical insights into their mechanisms of action.

Simulations of N-ethyl-piperazinyl amides docked into the anti-apoptotic protein Bcl-XL revealed high binding scores, suggesting a plausible mechanism for their observed cytotoxic effects through the induction of apoptosis. mdpi.comnih.gov Similarly, nicotinamide-based derivatives designed as VEGFR-2 inhibitors showed a binding pattern that fits well within the ATP-binding site, with calculated binding energy scores as favorable as -20.20 kcal/mol. semanticscholar.orgresearchgate.net These studies consistently highlight the role of the nicotinamide's amide group in forming hydrogen bonds with key hinge region residues like Glu883 and Asp1044. semanticscholar.org In other research, piperazine-linked compounds have been successfully docked against targets such as carbonic anhydrase IX (CAIX) and Trypanosoma brucei phosphofructokinase, demonstrating the broad applicability of this molecular scaffold. nih.govmdpi.com

| Ligand Class | Protein Target | Predicted Binding Affinity / Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Nicotinamide-based derivative | VEGFR-2 | -20.20 kcal/mol | Asp1044, Glu883 | semanticscholar.org |

| N-ethyl-piperazinyl amides | Bcl-XL | High binding scores reported | Not specified | mdpi.comnih.gov |

| Piperazine-linked naphthalimide | Carbonic Anhydrase IX (CAIX) | -8.39 kcal/mol (for inhibitor SLC-0111) | Not specified | mdpi.com |

| Nicotinamide-based derivative | VEGFR-2 | Good energy-binding score | Not specified | researchgate.net |

Pharmacophore Modeling for Receptor Recognition and Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is fundamental to rational drug design and the development of novel ligands. The design of potent VEGFR-2 inhibitors has been guided by pharmacophore models that define the necessary features for interacting with the enzyme's catalytic pocket. semanticscholar.orgresearchgate.net

For a molecule like this compound, a hypothetical pharmacophore model would include:

Hydrogen Bond Acceptors: The carbonyl oxygen and the pyridine nitrogen of the nicotinamide moiety, as well as the nitrogen atoms of the piperazine ring.

Hydrogen Bond Donor: The amide nitrogen of the nicotinamide moiety.

Positive Ionizable Feature: The piperazine nitrogen, which is likely protonated at physiological pH.

Aromatic/Hydrophobic Features: The pyridine ring and the N-ethyl group.

These features, particularly the amide linkage acting as a hydrogen-bonding pharmacophore, are critical for anchoring the ligand within the target's binding site and achieving high affinity. semanticscholar.org

Computational Predictions of Molecular Interactions and Conformational Landscapes

Beyond static docking, advanced computational methods like Molecular Dynamics (MD) simulations and binding free energy calculations provide a dynamic picture of ligand-protein interactions. MD simulations have been employed to validate the stability of nicotinamide derivatives within the VEGFR-2 binding site over simulation times of 100 nanoseconds. researchgate.net These studies confirm that the predicted binding modes are stable and that key interactions are maintained over time.

To quantify the strength of these interactions, methods such as Molecular Mechanics energies combined with Generalized Born and Surface Area (MM-GBSA) are used. For a nicotinamide-based VEGFR-2 inhibitor, MM-GBSA analysis calculated a total binding free energy of -38.36 Kcal/Mol, indicating a strong and favorable interaction. researchgate.net Another study on a similar compound yielded a comparable binding energy of -34.14 Kcal/mol, with van der Waals forces providing the largest favorable contribution. semanticscholar.org

The conformational flexibility of the ligand is also a key factor. The piperazine ring can exist in various conformations, such as chair and boat forms. nih.gov Computational analyses have shown that within the constrained environment of a protein's binding pocket, these rings often adopt a stable chair conformation. nih.gov Understanding the accessible conformations of both the ligand and the protein target—the conformational landscape—is crucial for predicting binding and designing effective therapeutics. nih.gov

Advanced Analytical and Methodological Approaches in N Ethyl 2 1 Piperazinyl Nicotinamide Research

Spectroscopic Characterization for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, High-Resolution Mass Spectrometry)

The precise molecular structure of N-Ethyl-2-(1-piperazinyl)nicotinamide is confirmed through a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, offers an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. For instance, the ethyl group would present as a characteristic quartet and triplet, while the protons on the nicotinamide (B372718) and piperazine (B1678402) rings would appear in the aromatic and aliphatic regions, respectively. nih.gov ¹³C NMR provides complementary data, showing signals for each unique carbon atom, including the carbonyl carbon of the amide. mdpi.com The dynamic nature of the piperazine ring can sometimes lead to broadened signals or the appearance of multiple conformers at different temperatures. nih.gov

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: This data is illustrative, based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Atom Type | Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Ethyl Group | -CH₂- | ~3.4 (quartet) | ~34 |

| Ethyl Group | -CH₃ | ~1.2 (triplet) | ~15 |

| Piperazine Ring | -CH₂- (adjacent to N-aryl) | ~3.2 (multiplet) | ~53 |

| Piperazine Ring | -CH₂- (adjacent to N-H) | ~3.0 (multiplet) | ~45 |

| Nicotinamide Ring | Aromatic Protons | 7.0 - 8.5 (multiplets) | 115 - 160 |

| Amide | N-H | ~8.0 (broad singlet) | - |

| Amide | C=O | - | ~165 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A strong absorption band around 1640 cm⁻¹ would indicate the C=O (amide I) stretching vibration. The N-H stretching of the secondary amide and the piperazine amine would appear as bands in the region of 3300-3400 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic and aliphatic groups and C-N stretching vibrations.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio, which is used to confirm its elemental composition. For this compound (molecular formula C₁₂H₁₈N₄O), HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The calculated exact mass of this ion is 235.1559, and an experimentally observed value within a few parts per million (ppm) of this theoretical value would unequivocally confirm the molecular formula. nih.gov

Interactive Table 2: Spectroscopic Data Summary

| Technique | Information Provided | Expected Key Features for this compound |

| ¹H NMR | Proton environment, connectivity | Signals for ethyl, piperazine, and nicotinamide protons |

| ¹³C NMR | Carbon skeleton | Signals for carbonyl, aromatic, and aliphatic carbons mdpi.com |

| IR Spectroscopy | Functional groups | C=O stretch (~1640 cm⁻¹), N-H stretch (~3350 cm⁻¹), C-N stretch |

| HRMS (ESI-TOF) | Elemental composition | [M+H]⁺ ion observed at m/z ≈ 235.1559 nih.gov |

Biochemical Assays for Enzyme Activity and Pathway Analysis (e.g., NAMPT Activity Assays)

To investigate this compound as a potential modulator of the NAD⁺ salvage pathway, its effect on the rate-limiting enzyme, nicotinamide phosphoribosyltransferase (NAMPT), is quantified. nih.gov Biochemical assays are central to determining the compound's inhibitory potency (IC₅₀ value). These assays are typically performed in a 96-well or 384-well plate format suitable for high-throughput screening. nih.gov

The most common methods are coupled-enzyme assays available as commercial kits, which can be either colorimetric or fluorometric. nih.gov The fundamental principle involves the NAMPT-catalyzed reaction where nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) are converted to nicotinamide mononucleotide (NMN). nih.gov This initial reaction is then linked to one or more subsequent enzymatic reactions that produce a detectable signal.

Fluorometric Assays: In a typical fluorometric setup, the NMN produced by NAMPT is converted to NAD⁺ by the enzyme NMNAT. Subsequently, a dehydrogenase enzyme uses this newly formed NAD⁺ to reduce a substrate, generating the fluorescent molecule NADH, which can be detected by measuring fluorescence at an emission wavelength of ~460 nm following excitation at ~340 nm. The intensity of the fluorescence is directly proportional to the NAMPT activity.

Colorimetric Assays: These assays operate on a similar coupled-reaction principle, but the final step generates a colored product. For instance, the NAD⁺/NADH cycle can be used to reduce a tetrazolium salt (like WST-1) into a formazan (B1609692) dye, which produces a strong absorbance signal around 450 nm.

In a typical inhibitor screening experiment, the NAMPT enzyme is incubated with its substrates (NAM and PRPP) and varying concentrations of the test compound, such as this compound. The reduction in the generated signal compared to a control without the inhibitor allows for the calculation of the percentage of inhibition and subsequently the IC₅₀ value.

Interactive Table 3: Comparison of NAMPT Assay Methodologies

| Feature | Fluorometric Assay | Colorimetric Assay |

| Principle | Coupled-enzyme reaction leading to fluorescent product (NADH) formation. | Coupled-enzyme reaction leading to colored formazan dye formation. |

| Detection | Fluorescence (Excitation/Emission ~340nm/~460nm) | Absorbance (~450 nm) |

| Sensitivity | Generally higher | Moderate |

| Application | High-throughput screening, enzyme kinetics | Inhibitor screening, endpoint assays |

Radiochemical Synthesis Techniques for Imaging Probes

Developing this compound into an imaging probe for Positron Emission Tomography (PET) requires the incorporation of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), due to its favorable decay properties. The synthesis of such a radiotracer involves a multi-step process that must be rapid, efficient, and high-yielding to accommodate the 110-minute half-life of ¹⁸F. researchgate.net

A common strategy is late-stage radiofluorination, where the ¹⁸F is introduced in the final or penultimate step of the synthesis. nih.gov This approach involves the preparation of a suitable precursor molecule. For this compound, a precursor could be designed with a leaving group, such as a nitro group or a halogen, on the nicotinamide ring.

The general workflow for the synthesis of an ¹⁸F-labeled version, e.g., [¹⁸F]Fluoro-N-Ethyl-2-(1-piperazinyl)nicotinamide, would be as follows:

Precursor Synthesis: A non-radioactive precursor, for example, N-Ethyl-2-(1-piperazinyl)-6-nitronicotinamide, is synthesized using standard organic chemistry methods.

[¹⁸F]Fluoride Production: The [¹⁸F]fluoride ion is produced in a cyclotron and is typically made reactive by forming a complex with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.

Nucleophilic Substitution: The activated [¹⁸F]fluoride is reacted with the precursor in an anhydrous solvent (e.g., acetonitrile (B52724) or DMSO) at an elevated temperature. The [¹⁸F]fluoride displaces the leaving group (the nitro group) on the nicotinamide ring to form the desired ¹⁸F-labeled product. nih.gov

Purification: The crude reaction mixture contains the radiolabeled product, unreacted precursor, and byproducts. The final radiotracer is purified using High-Performance Liquid Chromatography (HPLC).

Formulation: The purified radiotracer is formulated in a biocompatible solution for subsequent use in imaging studies.

This entire process is typically automated within a synthesis module housed in a lead-shielded hot cell to protect the operator from radiation. The resulting radiotracer can then be used in PET imaging to study the biodistribution and target engagement of the parent molecule in vivo. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues for N Ethyl 2 1 Piperazinyl Nicotinamide

Discovery of Novel Pharmacological Targets and Downstream Signaling Pathways

A foundational step in characterizing N-Ethyl-2-(1-piperazinyl)nicotinamide is the identification of its primary molecular targets. The piperazine (B1678402) moiety is a well-known privileged structure that interacts with a variety of receptors, particularly G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, as well as certain ion channels. nbinno.comontosight.ai The nicotinamide (B372718) portion suggests a potential interaction with enzymes involved in NAD+ metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT). nih.gov

Future research should initiate with high-throughput screening against a broad panel of receptors and enzymes. This could include, but is not limited to, receptors for neurotransmitters, kinases, and enzymes within the NAD+ salvage pathway. nih.govnih.gov Once primary targets are identified, subsequent efforts must delineate the downstream signaling cascades. For instance, if the compound binds to a specific GPCR, studies should investigate its effect on second messengers like cyclic AMP (cAMP) or inositol phosphates, and the subsequent activation or inhibition of protein kinases. Techniques such as tandem affinity purification coupled with mass spectrometry could be employed to isolate receptor complexes and identify novel associated proteins that modulate the compound's activity. nih.govnih.govembopress.org

KEGG pathway analysis of transcriptomic or proteomic data from cells treated with the compound can provide a broader view of the affected biological networks, potentially revealing unexpected therapeutic applications. researchgate.net

Rational Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

Following the identification of lead targets, the principles of medicinal chemistry and rational drug design will be paramount. nih.gov The structure of this compound offers multiple points for chemical modification to optimize its pharmacological properties. Structure-activity relationship (SAR) studies will be crucial to understand how changes to the molecule affect its potency and selectivity. nih.gov

Key synthetic strategies could include:

Modification of the N-ethyl group: Varying the alkyl chain length or introducing cyclic structures could influence lipophilicity and, consequently, pharmacokinetic properties like blood-brain barrier penetration. mdpi.com

Substitution on the piperazine ring: Introducing substituents on the carbon atoms of the piperazine ring, a less common but increasingly explored strategy, could create novel interactions with the target protein and enhance selectivity. mdpi.com

Alterations to the nicotinamide core: Modifications to the pyridine ring or the amide group could fine-tune binding affinity and modulate metabolic stability. mdpi.com

Modern synthetic methodologies, including palladium-catalyzed Buchwald-Hartwig coupling or reductive amination, can facilitate the efficient creation of a diverse library of analogues for biological evaluation. mdpi.comnih.gov The goal is to develop advanced analogues with nanomolar potency for the desired target and a high degree of selectivity over off-target proteins to minimize potential side effects.

| Hypothetical Analogue | Modification | Predicted Improvement | Synthetic Approach |

| Analogue A | Replace N-ethyl with N-cyclopropyl | Increased metabolic stability, altered receptor binding profile | Reductive amination |

| Analogue B | Introduce a methyl group at C3 of the piperazine ring | Enhanced selectivity due to steric influence | C-H Functionalization |

| Analogue C | Add a fluorine atom to the nicotinamide ring | Modified electronic properties, potential for improved binding | Nucleophilic aromatic substitution |

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To build a holistic understanding of the biological effects of this compound, a systems biology approach is indispensable. frontiersin.orgnih.gov This involves integrating data from various "omics" platforms to construct a comprehensive model of the drug's mechanism of action. frontiersin.org

A proposed workflow would involve:

Transcriptomics (RNA-Seq): To identify genes and pathways whose expression is significantly altered upon treatment with the compound.

Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct link between target engagement and cellular response.

Metabolomics: To measure changes in endogenous metabolites, which is particularly relevant given the nicotinamide moiety and its role in cellular metabolism. drugtargetreview.com

By integrating these multi-omics datasets, researchers can construct detailed signaling networks and pathway maps. frontiersin.orgdrugtargetreview.com This approach can help identify biomarkers for drug response, predict potential off-target effects, and uncover mechanisms of action that would be missed by traditional, target-based discovery methods. researchgate.net Such a comprehensive understanding is crucial for advancing a novel chemical entity through the drug development pipeline.

Investigation of Potential Synergistic Effects with Established Therapeutic Modalities

Complex diseases such as cancer or neurodegenerative disorders often require combination therapies. nih.gov A significant future research avenue is to explore the potential for this compound to act synergistically with existing drugs. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, which can allow for lower doses, reduced toxicity, and potentially overcome drug resistance. nih.govmdpi.com

Initial studies would involve in vitro cell-based assays, combining this compound with a panel of standard-of-care agents relevant to a potential therapeutic area (e.g., chemotherapeutics if an anti-cancer effect is identified). The nature of the interaction (synergistic, additive, or antagonistic) can be quantitatively assessed using methods like isobolographic analysis. nih.govroyalsocietypublishing.org Any identified synergistic combinations would then warrant further investigation in preclinical animal models to confirm the enhanced efficacy and assess the safety profile of the combination therapy. mdpi.com

| Potential Therapeutic Area | Established Drug Class | Rationale for Synergy | Method for Assessment |

| Oncology | Kinase Inhibitors | Targeting parallel survival pathways | Combination Index (CI) Method |

| Neuropsychiatry | SSRIs/Antipsychotics | Modulating multiple neurotransmitter systems | Isobolographic Analysis |

| Infectious Disease | Antibiotics | Inhibiting bacterial resistance mechanisms | Checkerboard Assay |

Addressing Current Research Gaps in Receptor Binding Profiles and Metabolic Fate for Precise Pharmacological Characterization

A precise pharmacological characterization is incomplete without a thorough understanding of the compound's binding kinetics and its metabolic fate.

Receptor Binding Profiles: Beyond initial target identification, detailed binding studies are necessary. This includes determining the binding affinity (Kd), association (kon), and dissociation (koff) rates at the primary target(s). Competition binding assays against a wide range of receptors, particularly those known to interact with piperazine-containing drugs, are essential to build a selectivity profile and anticipate potential off-target liabilities. ontosight.ai

Metabolic Fate: The metabolic stability and pathways of this compound are critical determinants of its pharmacokinetic profile. In vitro studies using human liver microsomes and hepatocytes can identify the primary metabolic routes and the cytochrome P450 (CYP) enzymes responsible for its breakdown. researchgate.net Potential metabolic pathways could include N-dealkylation of the ethyl group, oxidation of the piperazine ring, or cleavage of the piperazine ring itself. researchgate.netmdpi.com Furthermore, given the nicotinamide structure, it is plausible that the compound could interact with the NAD+ salvage pathway. nih.gov In silico tools can be used to predict potential metabolites and pharmacokinetic properties early in the development process, guiding subsequent experimental work. nih.govwindows.netnih.govmdpi.com Identifying major metabolites is crucial, as they may possess their own pharmacological activity or contribute to toxicity.

Q & A

Q. What are the recommended synthetic routes and purification methods for N-Ethyl-2-(1-piperazinyl)nicotinamide?

Synthesis typically involves coupling a nicotinamide derivative with an ethyl-piperazine moiety via nucleophilic substitution or amidation reactions. For example, analogous piperazinyl compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) are synthesized by reacting precursors like phenoxyacetic acid with piperidine derivatives under controlled pH and temperature . Purification often employs column chromatography or recrystallization, with purity verification via HPLC (C18 columns, acetonitrile/water mobile phases) . Key characterization steps include:

Q. Which analytical techniques are optimal for assessing purity and stability of this compound?

Purity thresholds vary by supplier (e.g., 95% from Thermo Scientific vs. 97%+ from Fluorochem) . Discrepancies may arise from differences in column selectivity or calibration standards.

Advanced Research Questions

Q. How can structural analogs (e.g., N-tert-Butyl derivatives) inform structure-activity relationship (SAR) studies?

Modifying the ethyl group to bulkier tert-butyl (as in N-tert-Butyl-2-(1-piperazinyl)nicotinamide) alters steric hindrance and lipophilicity, impacting receptor binding. For example:

Q. What experimental variables contribute to contradictions in reported bioactivity data?

Q. How can researchers optimize receptor binding assays for reproducibility?

- Ligand concentration : Use saturating concentrations (≥10× Kd) to minimize nonspecific binding.

- Radiotracer selection : For in vivo studies, prioritize isotopes with high specific activity (e.g., 11C-labeled compounds) and validate uptake via PET/MRI co-registration .

- Data normalization : Include reference compounds (e.g., known agonists/antagonists) in each assay plate to control for inter-run variability.

Methodological Considerations

- Synthetic scalability : Pilot-scale reactions (1–10 g) should optimize solvent volumes (e.g., 10:1 DCM:precursor) and catalyst loadings (e.g., 5 mol% Pd/C for hydrogenation) .

- Data validation : Cross-validate analytical results between labs using harmonized protocols (e.g., USP-NF guidelines for HPLC).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.